Pristane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in most organic solvents

Very soluble in benzene, ether, chloroform, petroleum ether

Soluble in carbon tetrachloride

Synonyms

Canonical SMILES

Biomarker for Ancient Life:

Pristane, along with its close chemical cousin phytane, are considered biomarkers . These specific molecules serve as indicators of past biological activity. Pristane is primarily produced by methanogenic bacteria that thrive in anoxic (oxygen-depleted) environments. Therefore, the presence of pristane in ancient sediments, like shales and oils, can suggest the existence of microbial life in the past, even billions of years ago . This information aids in reconstructing the history of life on Earth and understanding the evolution of microbial communities.

Source Rock Identification:

The ratio of pristane to phytane (Pr/Ph) is a crucial parameter in identifying the source rock of hydrocarbons , such as oil and gas. Pristane is predominantly formed from phytoplankton degradation, while phytane originates from terrestrial organic matter breakdown . Analyzing the Pr/Ph ratio in hydrocarbons can reveal their source, whether derived from marine or terrestrial organic matter deposits. This knowledge is essential for petroleum exploration and understanding the formation and distribution of oil and gas reserves .

Environmental Monitoring:

Pristane, along with other hydrocarbons, can be used as a tracer to monitor various environmental processes, including pollution and climate change . Since pristane is relatively stable and persistent in the environment, its presence in unexpected locations can indicate potential contamination sources, such as oil spills or leakage from industrial activities . Additionally, studying the distribution and concentration of pristane in ice cores and sediments can provide insights into past environmental conditions and climate variations .

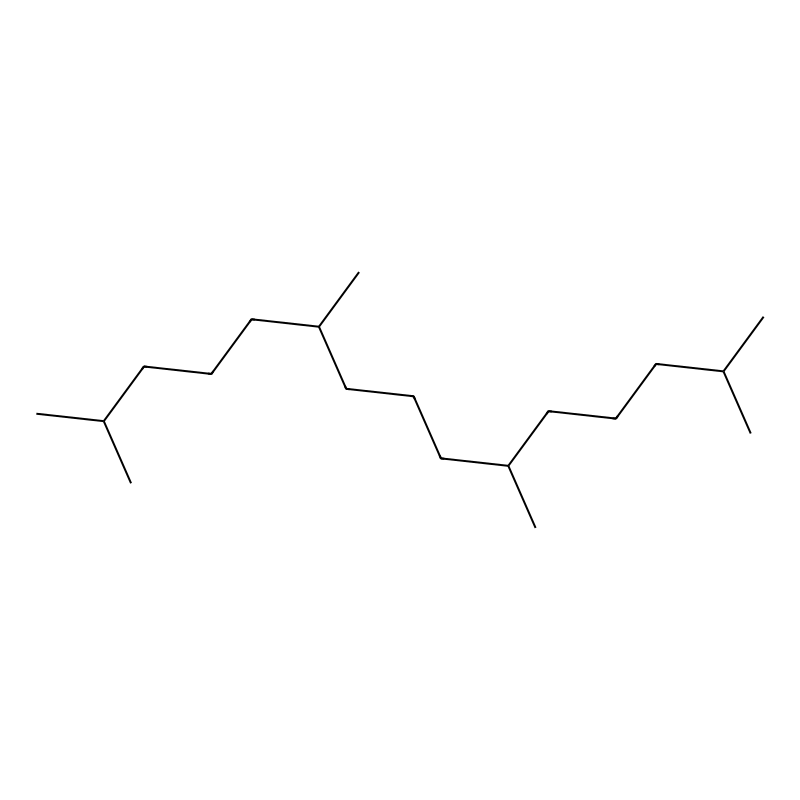

Pristane is a saturated terpenoid alkane with the chemical formula CH. It is primarily derived from natural sources, notably shark liver oil, which is reflected in its name (from Latin pristis, meaning "shark"). Additionally, pristane can be found in the stomach oils of certain seabirds, mineral oil, and various food products. This compound appears as a transparent oily liquid that is immiscible with water but soluble in organic solvents such as diethyl ether, benzene, chloroform, and carbon tetrachloride .

Pristane serves as a significant biomarker in geological and environmental studies, particularly in characterizing the origins and evolution of petroleum hydrocarbons and coal. Its structural characteristics make it useful for tracing the biochemical pathways of certain organisms and understanding the environmental impact of hydrocarbon spills .

- Pristane's most intriguing property lies in its ability to induce autoimmune diseases in rodents [].

- The exact mechanism isn't fully understood, but it's believed to involve activation of specific T cells that contribute to autoimmune responses []. This makes Pristane a valuable tool for researchers studying rheumatoid arthritis, lupus, and other autoimmune disorders [, ].

In synthetic chemistry, pristane can be produced through methods such as hydrogenation of its precursors or through more complex synthetic routes involving epoxidation and subsequent reactions .

Pristane is known to induce autoimmune diseases in laboratory rodents, making it a valuable compound for research into conditions such as rheumatoid arthritis and lupus. Its ability to activate immune responses has led to its use as an immunologic adjuvant in various experimental settings. Additionally, it has been implicated in the induction of plasmacytomas (a type of cancer) in animal models .

Several methods exist for synthesizing pristane:

- Natural Extraction: The most traditional method involves extracting pristane from shark liver oil or other natural sources.

- Hydrogenation: Pristane can be synthesized through hydrogenation processes that convert phytol or isophytol into pristane. This method often utilizes catalysts such as palladium on carbon .

- Chemical Synthesis: More complex synthetic routes involve multiple steps including oxidation, epoxidation, sulfonylation, halogenation, and reduction processes .

- Microfluidic Techniques: Recent advancements have introduced continuous microfluidic dehydration methods that streamline the synthesis process while enhancing yields and purity .

Pristane has a variety of applications across different fields:

- Biomarker: Used extensively in geological studies to trace petroleum origins.

- Research Tool: Acts as an immunologic adjuvant in studies related to autoimmune diseases.

- Industrial Use: Employed as a lubricant, transformer oil, and anti-corrosion agent.

- Biological Marker: Utilized in the production of monoclonal antibodies and other immunological applications .

Research indicates that pristane interacts with several biological systems, particularly immune cells. Its role as an immunologic adjuvant suggests that it can enhance immune responses when used alongside vaccines or other therapeutic agents. Studies have shown that pristane can influence cytokine production and modulate T-cell responses .

Additionally, investigations into its toxicological profile reveal that while it can induce harmful effects under certain conditions, these effects may be mitigated by the presence of protective compounds like aconitine.

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Phytane | CH | Isomer of pristane; derived from phytol; less biologically active. |

| Squalene | CH | A precursor to sterols; more complex structure; found in shark liver oil. |

| 2-Methylpentadecane | CH | A branched alkane; less hydrophobic than pristane; different biological activity. |

| 2,6-Dimethylheptadecane | CH | Similar carbon chain length but different branching; distinct properties. |

Pristane's unique properties arise from its specific structure as a saturated terpenoid alkane with four methyl groups positioned at the 2-, 6-, 10-, and 14- positions on the carbon chain. This configuration contributes to its distinct biological activities and applications compared to other similar hydrocarbons .

Physical Description

Liquid

Color/Form

Mobile, transparent, stable liquid

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

296.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Density

LogP

Decomposition

Melting Point

-100 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The fate of pristane (2,6,10,14-tetramethylpentadecane), a widespread isoprenoid hydrocarbon, has been studied in rats after a single /oral/ administration of 3H-labeled pristane. The balance study showed an extensive fecal excretion (66%) mainly as unchanged hydrocarbon, whereas about 14% of ingested pristane was excreted in urine as pristane metabolites and tritiated water. After one wk, 8.3% of the ingested 3H still was stored in the carcass, and radioactive distribution in tissues and organs showed a preferential incorporation into adipose tissue and liver. Over 75% of the radioactivity stored in the carcass was associated with pristane metabolites and tritiated water. Tissue metabolites were characterized by thin layer chromatography, gas chromatography and mass spectrometric analyses. Four metabolites were identified: pristan-1-ol, pristane-2-ol, pristanic acid and 4,8,12-trimethyltridecanoic acid. These demonstrate that this isoprenoid hydrocarbon undergoes subterminal hydroxylation or terminal oxidation followed by the classical beta-oxidation process. Incorporation of metabolites in phospholipids and more particularly in the phosphatidylserine fraction has been observed and is discussed.

Wikipedia

Boron_sulfide

Biological Half Life

Use Classification

Methods of Manufacturing

Isolation from petroleum crude oils; ... from wool wax. Synthesis from phytol.

General Manufacturing Information

Found in rock specimens 2.5-3 billion years old. It is known to be synthesized only by living organisms and to withstand heat and pressure; thus it serves to date the existence of life on earth.

The distribution of pristane and phytane relative to the neighboring n-C17 and n-C18 peaks has been used to aid in the identification of crude oils and to detect the onset of biodegradation.

The ratio of dibenzothiophene to phenanthrene and the ratio of pristane to phytane, when coupled together, provide a ... way to infer crude oil source rock depositional environments and lithologies. Such knowledge can significantly assist in identifying the source formation(s) in a basin thereby providing valuable guidance for further exploration.

Analytic Laboratory Methods

This paper describes a new extraction method for the determination of aliphatic hydrocarbons (AHs) in soil and sediment samples, using continuous microwave-assisted extraction (MAE) combined with liquid-liquid extraction, for clean-up purposes. Analytical determinations were carried out by gas chromatography coupled with impact ionization mass spectrometry. The influence of the experimental conditions was tested using an agricultural soil spiked with standards (stored at 4 degrees C for 1 month) as reference soil. Maximum extraction efficiencies (80-90%) were achieved using 0.1-1.0 g of sample, 60microl of water and 3 mL of n-hexane (extractant) and 5 min of extraction time; less than 70% of the most volatile hydrocarbons (C(9)-C(12)) were recovered since many evaporated during the drying step of the sample. MAE was compared with a conventional extraction method such as Soxhlet and a good agreement in the results was obtained (average recovery percentage value of 105% by comparing MAE against Soxhlet). Quality parameters such as linear range (0.5-800 ug/g), limits of detection (LODs) (0.1-0.2 ug/g) and precision (RSD, 4-6%) were determined using spiked soil samples. This method was successfully applied to the analysis of aliphatic hydrocarbons (C(9)-C(27) including pristane and phytane) in contaminated real samples.

Storage Conditions

Interactions

We investigated the protective role of chloroquine against pristane-induced macrophage activation, oxidative stress, and Th1/Th2 skewness in C57BL/6J mice. Those mice were treated with pristane alone or combined with chloroquine. Hematological and biochemical parameters, macrophage phagocytic function, the oxidant/antioxidant index, cytokine for IFN-gamma, TNF-alpha, IL-4, and IL-6, and the isotypes of IgG2a and IgG1 were determined. And the expression of T-bet/GATA-3 and IL-12/IL-10 mRNA in spleen were analyzed by real-time PCR. We found that pristane treatment for a period of 12 or 24 weeks triggered macrophage activation syndrome, characterized by hemophagocytosis in spleen and peripheral blood, enhanced lipid phagocytosis by peritoneal macrophages in vitro, erythropenia and leucopenia, increased anti-Smith, lactic dehydrogenase, triglyceride, and ferritin, as well as hypercytokinemia of IFN-gamma, TNF-alpha, IL-4, and IL-6. In parallel, a significant increase in lipid peroxidation and a decrease in superoxide dismutase, glutathione, and catalase activity, as well as a skewed Th1/Th2 balance in spleen, were observed. However, chloroquine supplementation showed a remarkable amelioration of these abnormalities. Our data indicate that pristane administration induces macrophage activation, oxidative stress, and Th1/Th2 skewness, which can be attenuated by chloroquine.